![molecular formula C15H15N B13347879 3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
3-([1,1'-Biphenyl]-4-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their potential as intermediates and active units in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)azetidine typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by visible-light-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including 3-([1,1’-Biphenyl]-4-yl)azetidine, often involves the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride.
Substitution: This reaction can occur at different positions on the azetidine ring, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines .
Wissenschaftliche Forschungsanwendungen
3-([1,1’-Biphenyl]-4-yl)azetidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: Serves as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its unique structural properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: Known for its role as a proline analog in protein synthesis.
2-Methylazetidine: Used in the synthesis of pharmaceuticals and as a chiral building block.
3-Bromoazetidine: Employed in organic synthesis for its reactivity and as an intermediate in the production of other azetidines.
Uniqueness: 3-([1,1’-Biphenyl]-4-yl)azetidine stands out due to its biphenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry and as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H15N |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
3-(4-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |
InChI-Schlüssel |
LNFVCXLFPIQTBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


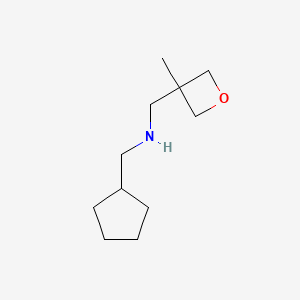


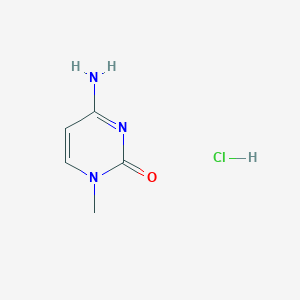
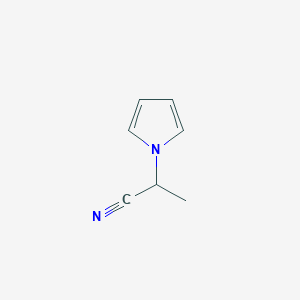



![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

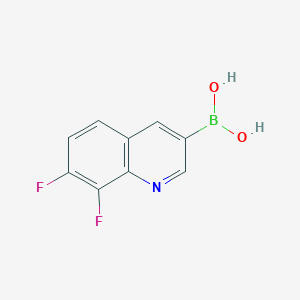
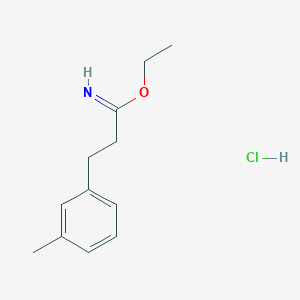
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

